1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione
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Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira protocols . Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
Pyrrolidine derivatives: Known for their biological activities and use in drug discovery.
Pyrimidine derivatives: Widely studied for their antiviral and anticancer properties.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHZUBFMKVBDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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